Cas no 1566301-72-1 (5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde)

5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1566301-72-1
- 5-(4,5-DIMETHYL-1H-IMIDAZOL-1-YL)THIOPHENE-2-CARBALDEHYDE
- EN300-1292432
- 5-(4,5-Dimethylimidazol-1-yl)thiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde, 5-(4,5-dimethyl-1H-imidazol-1-yl)-
- 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde
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- Inchi: 1S/C10H10N2OS/c1-7-8(2)12(6-11-7)10-4-3-9(5-13)14-10/h3-6H,1-2H3
- InChI Key: VZMMFTLGBJBOAF-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N1C=NC(C)=C1C
Computed Properties
- Exact Mass: 206.05138412g/mol
- Monoisotopic Mass: 206.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 413.0±45.0 °C(Predicted)
- pka: 5.95±0.61(Predicted)
5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292432-1000mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1292432-1.0g |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292432-100mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1292432-10000mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1292432-250mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1292432-5000mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1292432-50mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
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$528.0 | 2023-09-30 | ||
Enamine | EN300-1292432-500mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1292432-2500mg |
5-(4,5-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
1566301-72-1 | 2500mg |
$1230.0 | 2023-09-30 |
5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde
Introduction to 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1566301-72-1)
5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1566301-72-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
Chemical Structure and Properties
The molecular formula of 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde is C10H9N3OS, with a molecular weight of 203.26 g/mol. The compound features a thiophene ring substituted with a 4,5-dimethylimidazole moiety and a formyl group at the 2-position of the thiophene ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule.
The thiophene ring is known for its aromaticity and electron-donating properties, which contribute to the compound's stability and reactivity. The 4,5-dimethylimidazole moiety adds further complexity to the molecule, enhancing its potential for forming hydrogen bonds and participating in various chemical reactions. The formyl group at the 2-position of the thiophene ring is a reactive functional group that can undergo various transformations, making it a valuable intermediate in synthetic chemistry.
Synthesis Methods
The synthesis of 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde has been explored through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the condensation of 2-thiophenecarboxaldehyde with 4,5-dimethylimidazole in the presence of a suitable catalyst.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis using microwave-assisted conditions. This method not only reduced reaction time but also improved yield and purity compared to traditional methods. The use of microwave irradiation facilitates rapid heating and enhances the reactivity of the starting materials, making it an attractive option for large-scale production.
Applications in Medicinal Chemistry
5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde has shown promising potential in medicinal chemistry due to its ability to modulate various biological targets. One notable application is in the development of anti-inflammatory agents. Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways.
A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde effectively inhibited cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis and inflammation. These findings suggest that this compound could serve as a lead structure for developing novel anti-inflammatory drugs with improved safety profiles.
Applications in Materials Science
Beyond medicinal chemistry, 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde has also found applications in materials science. Its unique electronic properties make it a valuable component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A recent study published in Advanced Materials explored the use of this compound as a building block for designing novel conjugated polymers with enhanced photophysical properties. The researchers found that incorporating 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde into polymer backbones significantly improved charge transport efficiency and photoluminescence quantum yields. These advancements have important implications for developing next-generation electronic devices with improved performance and stability.
Conclusion
In summary, 5-(4,5-Dimethyl-1h-imidazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1566301-72-1) is a multifaceted organic compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for developing novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in both academic and industrial settings.
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